

Spectroscopic and Biological Insights into Odoroside H: A Technical Guide

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Compound of Interest

Compound Name: *Odoroside H*

Cat. No.: *B230780*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and known biological activities of **Odoroside H**, a cardenolide of significant interest in medicinal chemistry. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study and development of cardiac glycosides.

Spectroscopic Data

The structural elucidation of **Odoroside H** has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Odoroside H** as $C_{30}H_{46}O_8$.

Parameter	Value
Molecular Formula	C ₃₀ H ₄₆ O ₈
Exact Mass	534.31926842 Da[1]
Molecular Weight	534.7 g/mol

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of **Odoroside H** were recorded in methanol-d₄ (CD₃OD). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for **Odoroside H** (400 MHz, CD₃OD)[2]

Proton	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)
H-1	1.7	m
H-2	2.16, 1.95	br s
H-3	3.98	
H-4	2.23, 1.85	
H-5	1.48	
H-6	1.85, 1.45	
H-7	3.88	m
H-8	1.7	dd, J = 9.44, 5.2
H-11	1.41, 1.43	
H-12	1.7	
H-15	1.37	
H-16	1.56, 1.62	
H-17	2.8	dd, J = 9.44, 5.2
H-18	0.90	s
H-19	0.86	s
H-21a	4.9	dd, J = 18.4, 1.32
H-21b	5.1	dd, J = 18.4, 1.32
H-22	5.9	s
H-1'	4.34	d, J=7.8
H-2'	3.2	dd, J=9.6, 3.2
H-3'	3.8	br d, J= 3.2
H-4'	3.4	m
H-5'	3.4	m

H-6'	1.28	d, J=5.96
OCH ₃	3.5	s

Table 2: ¹³C NMR Spectroscopic Data for **Odoroside H** (100 MHz, CD₃OD)[2]

Carbon	Chemical Shift (δ, ppm)
C-1'	101.4
C-2'	70.3
C-3'	83.0
C-4'	67.8
C-5'	70.1
C-6'	15.7
OCH ₃	57.2
C-7	27.2

Experimental Protocols

The spectroscopic data for **Odoroside H** were acquired using standard analytical techniques for natural product characterization.

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMQC, HMBC) NMR spectra were obtained on a Jeol spectrophotometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2] Samples were dissolved in methanol-d₄ (CD₃OD), and tetramethylsilane (TMS) was used as an internal standard.[2]

Mass Spectrometry

Mass spectral analysis was performed using both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.[2] For high-resolution mass spectrometry (HRMS) of cardenolides,

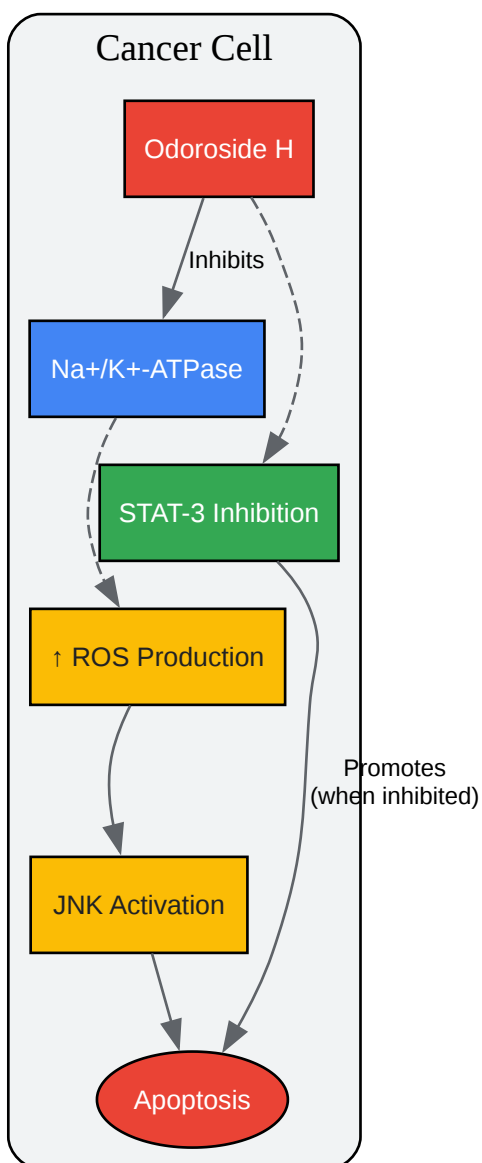
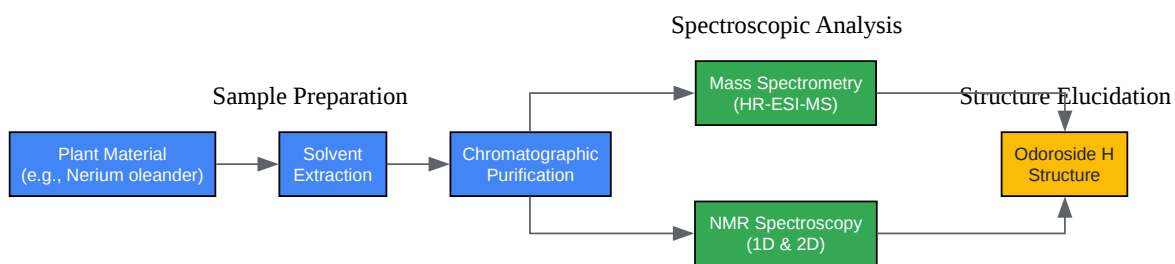
a common method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A reverse-phase C18 column is typically used for separation, with a gradient elution of water and methanol, both containing 0.1% formic acid. The mass spectrometer is operated in positive ionization mode. Fragmentation of cardenolides is characterized by the sequential loss of sugar moieties followed by stepwise elimination of hydroxyl groups from the steroidal aglycone.[3][4]

Biological Activity and Signaling Pathways

Oodoroside H, like other cardiac glycosides, exhibits significant biological activity, primarily investigated in the context of cancer therapy. The primary mechanism of action for cardenolides is the inhibition of the plasma membrane Na^+/K^+ -ATPase. This inhibition disrupts cellular ion homeostasis, which in turn can trigger various downstream signaling cascades leading to apoptosis and inhibition of cell proliferation.

While specific signaling pathways for **Oodoroside H** are still under investigation, studies on the closely related compound, Oodoroside A, provide valuable insights into the potential molecular mechanisms. These include the activation of the ROS/JNK pathway and the suppression of the STAT-3 signaling pathway, both of which are critically involved in cancer cell survival and proliferation.

Below are graphical representations of a generalized experimental workflow for spectroscopic analysis and a putative signaling pathway for **Oodoroside H** based on the known activities of related cardenolides.



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